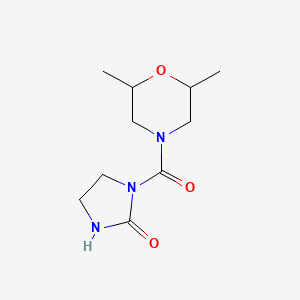

1-(2,6-Dimethylmorpholine-4-carbonyl)imidazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,6-Dimethylmorpholine-4-carbonyl)imidazolidin-2-one is a heterocyclic compound that features both morpholine and imidazolidinone moieties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2,6-Dimethylmorpholine-4-carbonyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylmorpholine with imidazolidin-2-one in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to achieve consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2,6-Dimethylmorpholine-4-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the imidazolidinone ring can be modified by introducing different substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.

Substitution: Various nucleophiles; reactions often require a base such as sodium hydroxide to facilitate the substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups .

Applications De Recherche Scientifique

1-(2,6-Dimethylmorpholine-4-carbonyl)imidazolidin-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which 1-(2,6-Dimethylmorpholine-4-carbonyl)imidazolidin-2-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Imidazolidin-2-one: Shares the imidazolidinone core structure but lacks the morpholine moiety.

2,6-Dimethylmorpholine: Contains the morpholine ring but does not have the imidazolidinone structure.

Uniqueness: 1-(2,6-Dimethylmorpholine-4-carbonyl)imidazolidin-2-one is unique due to the combination of both morpholine and imidazolidinone moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Activité Biologique

1-(2,6-Dimethylmorpholine-4-carbonyl)imidazolidin-2-one (commonly referred to as DMIM) is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of DMIM, focusing on its pharmacological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The chemical structure of DMIM can be represented as follows:

DMIM's biological activity is primarily attributed to its interaction with various cellular pathways. The compound has shown to influence:

- CD38 Inhibition : DMIM acts as an inhibitor of CD38, a multifunctional enzyme involved in calcium signaling and inflammation. By inhibiting CD38, DMIM may reduce oxidative stress and inflammation, which are critical in conditions like chronic obstructive pulmonary disease (COPD) and inflammatory bowel disease (IBD) .

- Cytokine Modulation : Research indicates that DMIM can modulate the production of pro-inflammatory cytokines. It has been observed to decrease the expression of cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its anti-inflammatory potential .

Table 1: Summary of Biological Activities of DMIM

Case Study 1: COPD Treatment

A study explored the effects of DMIM on airway inflammation in a COPD model. The results demonstrated that treatment with DMIM significantly reduced airway hyper-responsiveness and improved lung function metrics. Mice treated with DMIM showed decreased levels of inflammatory markers and improved histological outcomes compared to control groups .

Case Study 2: IBD Therapeutics

In another investigation focusing on IBD, DMIM was tested for its ability to modulate immune responses. The compound exhibited a significant reduction in disease severity in animal models, correlating with decreased levels of pro-inflammatory cytokines in the gut tissue. This suggests that DMIM could be a novel therapeutic agent for patients unresponsive to traditional anti-TNF therapies .

Propriétés

IUPAC Name |

1-(2,6-dimethylmorpholine-4-carbonyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O3/c1-7-5-12(6-8(2)16-7)10(15)13-4-3-11-9(13)14/h7-8H,3-6H2,1-2H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSHAUUXJTVPHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)N2CCNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.